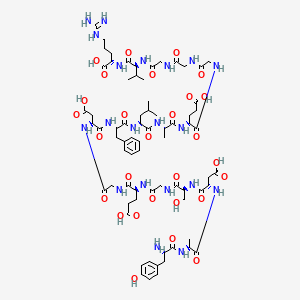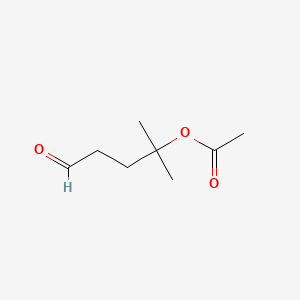![molecular formula C7H13N B560995 1-Azabicyclo[4.2.0]octane,2-methyl-(6CI) CAS No. 101251-89-2](/img/new.no-structure.jpg)
1-Azabicyclo[4.2.0]octane,2-methyl-(6CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Azabicyclo[420]octane,2-methyl-(6CI) is a bicyclic organic compound with a unique structure that includes a nitrogen atom within its ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Azabicyclo[4.2.0]octane,2-methyl-(6CI) typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable amine with a cycloalkene in the presence of a catalyst. The reaction conditions often require controlled temperatures and pressures to ensure the correct formation of the bicyclic structure.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Azabicyclo[4.2.0]octane,2-methyl-(6CI) can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide).
Major Products Formed: The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
1-Azabicyclo[4.2.0]octane,2-methyl-(6CI) has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which 1-Azabicyclo[4.2.0]octane,2-methyl-(6CI) exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, modulating the activity of its targets and influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
1-Azabicyclo[2.2.2]octane: Another bicyclic compound with a nitrogen atom, but with a different ring structure.
2-Methylpyrrolidine: A monocyclic compound with a similar nitrogen-containing ring but lacking the bicyclic structure.
Quinuclidine: A bicyclic compound with a nitrogen atom, similar in structure but with different ring sizes.
Uniqueness: 1-Azabicyclo[4.2.0]octane,2-methyl-(6CI) is unique due to its specific ring structure and the presence of a methyl group, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Propriétés
Numéro CAS |
101251-89-2 |
|---|---|
Formule moléculaire |
C7H13N |
Poids moléculaire |
111.18 g/mol |
Nom IUPAC |
2-methyl-1-azabicyclo[3.2.0]heptane |
InChI |
InChI=1S/C7H13N/c1-6-2-3-7-4-5-8(6)7/h6-7H,2-5H2,1H3 |
Clé InChI |
ZDHUJMWYRVFICT-UHFFFAOYSA-N |
SMILES |
CC1CCC2N1CC2 |
SMILES canonique |
CC1CCC2N1CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


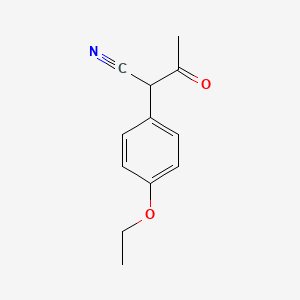
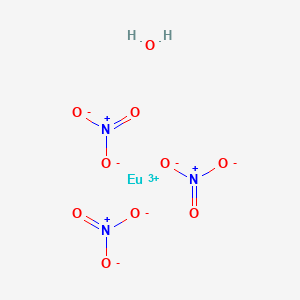
![11-Azatricyclo[6.4.1.04,13]trideca-1(13),2,4-triene-3,5-diol](/img/structure/B560914.png)
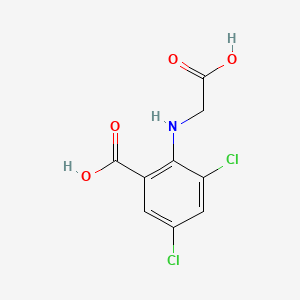
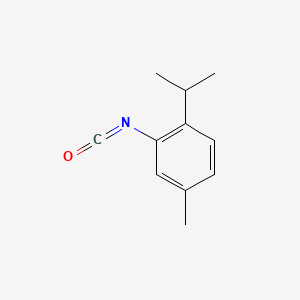
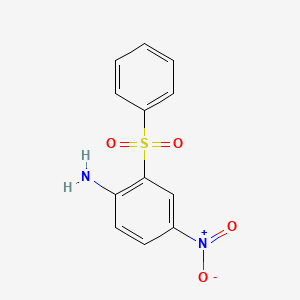


![2-Methyl-1-azabicyclo[3.2.1]octane](/img/structure/B560928.png)
